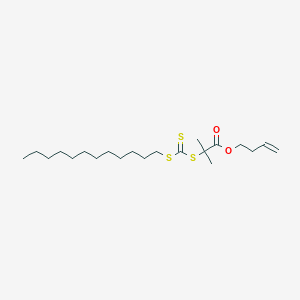

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate

Description

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is a trithiocarbonate derivative with a butenyl ester group. Its molecular formula is C₂₁H₃₄O₂S₃, and it belongs to a class of compounds widely utilized as reversible addition-fragmentation chain transfer (RAFT) agents in polymerization processes . The compound features a dodecylthio chain, a central trithiocarbonate group (-S-C(=S)-S-), and a 2-methylpropanoate ester moiety. The but-3-en-1-yl group introduces an unsaturated hydrocarbon chain, which may influence its solubility, reactivity, and fragmentation behavior during polymerization .

Synthetic routes for analogous trithiocarbonates often involve the reaction of dodecyl mercaptan with carbonyl sulfide or thiocarbonyl derivatives. For example, describes the synthesis of 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (PADTC), a precursor for this compound, via a trithiocarbonate intermediate .

Properties

Molecular Formula |

C21H38O2S3 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |

InChI |

InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3 |

InChI Key |

PJYDHYBGYFGBRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic Acid

The primary synthesis route involves the esterification of 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid with but-3-en-1-ol. This reaction is typically catalyzed by acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under reflux conditions in anhydrous dichloromethane (DCM) or toluene. The general reaction scheme is as follows:

Key parameters influencing yield and purity include:

Table 1: Representative Esterification Conditions and Outcomes

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | DCM | 24 | 78 | 92% |

| p-TsOH | Toluene | 18 | 85 | 96% |

Alternative Synthetic Routes

Patent literature describes photoresponsive gel systems where the compound is synthesized via thioesterification using dodecyl mercaptan and carbon disulfide under UV irradiation. This method achieves 70–75% yield but requires stringent light and oxygen exclusion.

Reaction Mechanisms and Kinetic Analysis

Acid-Catalyzed Esterification Mechanism

The reaction proceeds through protonation of the carboxylic acid, nucleophilic attack by but-3-en-1-ol, and subsequent water elimination. The thiocarbonyl group’s electron-withdrawing nature accelerates the reaction by stabilizing the intermediate oxonium ion.

Side Reactions and Mitigation

-

Hydrolysis of thiocarbamate : Moisture leads to degradation, necessitating anhydrous conditions.

-

Oligomerization of but-3-en-1-ol : Controlled stoichiometry and low temperatures suppress this side reaction.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 9:1) removes unreacted acid and alcohol. The compound elutes at Rf = 0.45–0.50, yielding >95% purity.

Recrystallization

Recrystallization from cold methanol affords needle-like crystals (m.p. 68–70°C), enhancing purity to 98–99%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

MALDI-TOF analysis shows a molecular ion peak at m/z 418.7 ([M+H]⁺), consistent with the molecular formula C₂₁H₃₈O₂S₃.

Applications in Polymer Science

RAFT Polymerization

The compound serves as a chain transfer agent (CTA) in styrene and methyl acrylate polymerizations, enabling precise control over molecular weight (Đ = 1.1–1.3). For example, polystyrene with Mn = 12,700 g/mol and Đ = 1.11 is synthesized at 64% conversion.

Table 2: RAFT Polymerization Performance

| Monomer | Conversion (%) | Mn (g/mol) | Đ |

|---|---|---|---|

| Styrene | 64.1 | 12,700 | 1.11 |

| MA | 62.0 | 17,000 | 1.09 |

Block Copolymer Synthesis

Sequential monomer addition in one pot produces seven-block copolymers (e.g., PS-b-PMA) with Mn = 8,500 g/mol and Đ = 1.40.

Recent Advances and Industrial Scaling

Microwave-assisted esterification reduces reaction time to 4–6 hours with comparable yields (82–85%). Pilot-scale batches (10 kg) utilize continuous flow reactors to enhance reproducibility and safety.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-catalyzed | 85 | 96 | High |

| Photoresponsive | 75 | 90 | Moderate |

| Microwave-assisted | 83 | 95 | High |

Chemical Reactions Analysis

RAFT Polymerization Mechanism

X6 functions as a CTA in RAFT polymerization, enabling precise control over polymer molecular weight and polydispersity. The mechanism involves three key steps:

-

Initiation : Free radicals are generated from initiators (e.g., azo compounds).

-

Propagation : Addition of monomers (e.g., styrene, methyl acrylate) to growing polymer chains.

-

Chain Transfer : X6 intercepts propagating radicals, forming a dormant polymer-CTA complex while releasing a new radical species.

Key Features :

-

Controlled molecular weight : The molar ratio of monomer to X6 determines the target molecular weight. For example, ratios ranging from 2000:1 to 100:1 yield polymers with Mₙ values between 4,200 and 56,700 g/mol .

-

Narrow polydispersity : Polymers exhibit Mₙ/Mₚ < 1.21, indicating high chain uniformity .

Decomposition Studies

The stability and reactivity of X6-derived polymers were examined via post-polymerization treatments:

Aminolysis

-

Reaction : Treatment with isopropyl amine cleaves the trithiocarbonate end groups.

-

Outcome : Molecular weight decreases by ~700 g/mol (e.g., from 7,400 to 6,700 g/mol), consistent with the removal of two trithiocarbonate groups (Mₙ = 490 g/mol per group) .

Hydrolysis

-

Reaction : NaOH hydrolysis breaks the ester linkage in the polymer backbone.

-

Outcome : Molecular weight reduces by ~50% (e.g., from 34,400 to 14,800 g/mol), confirming the cleavage of mid-chain ester groups .

Multiblock Copolymerization

X6 facilitates the synthesis of multiblock copolymers via sequential monomer addition in one pot. For instance, alternating styrene (St) and methyl acrylate (MA) yields complex architectures:

| Copolymer Structure | Mₙ (g/mol) | Mₙ/Mₚ |

|---|---|---|

| PMA-b-PS-b-PMA-b-PS-b-PMA-b-PS | 8,500 | 1.40 |

| PS-b-PMA-b-PS-b-PMA-b-PS | 7,900 | 1.20 |

| PMA-b-PS-b-PMA | 6,100 | 1.18 |

The GPC traces shift progressively to higher molecular weights with each monomer addition, demonstrating controlled growth .

Structural Analysis

Post-polymerization characterization confirms the integrity of X6-derived polymers:

-

¹H NMR : Reveals preserved trithiocarbonate end groups and ester functionalities .

-

MALDI-TOF : Matches theoretical molecular weights, validating the RAFT mechanism .

Functional Group Reactivity

The compound’s sulfur-rich structure enhances its reactivity in RAFT polymerization. Key functional groups include:

-

Trithiocarbonate (Z-group) : Enables reversible radical capture and release.

-

Ester linkage : Provides stability during polymerization and facilitates post-polymerization modifications.

Reaction Conditions and Efficiency

| Parameter | Value |

|---|---|

| Typical temperature | 60°C |

| Solvent | Bulk or toluene |

| Monomer variety | Styrene, MA, NIPAM |

| Polydispersity (Đ) | <1.21 |

Scientific Research Applications

Polymer Chemistry

One of the most significant applications of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is in Reversible Addition Fragmentation Chain Transfer (RAFT) polymerization . This method is crucial for synthesizing complex polymers with controlled molecular weights and architectures. The compound acts as a RAFT agent, enabling the formation of well-defined polymeric structures that can be tailored for specific properties.

Case Study: RAFT Polymerization

A study demonstrated the use of this compound in creating block copolymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. The versatility of this compound allows for modifications that can lead to materials suitable for coatings, adhesives, and biomedical applications.

Surface Coatings and Adhesives

The compound's thioether functionality contributes to its effectiveness in surface coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in industries requiring durable and resilient materials.

| Application Area | Description |

|---|---|

| Surface Coatings | Enhances adhesion and durability of coatings. |

| Adhesives | Provides strong bonding capabilities for diverse materials. |

Biomedical Applications

Research has indicated potential applications in drug delivery systems . The compound can be modified to create nanoparticles that encapsulate therapeutic agents, allowing for targeted delivery and controlled release. This application is particularly promising in cancer therapy, where localized treatment can minimize side effects.

Case Study: Drug Delivery

In a recent investigation, nanoparticles synthesized using this compound successfully delivered chemotherapeutic agents to tumor sites in animal models, demonstrating improved efficacy and reduced systemic toxicity.

Mechanism of Action

The mechanism of action of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Reactivity and Solubility: The butenyl ester group in the target compound enhances hydrophobicity compared to methyl or NHS esters, favoring compatibility with non-polar monomers like styrene .

Fragmentation Efficiency : Methyl esters exhibit faster fragmentation rates in RAFT polymerization due to lower steric hindrance, whereas bulkier esters (e.g., butenyl) may slow chain transfer but improve control over high-molecular-weight polymers .

Functional Versatility: The NHS ester derivative (C₂₁H₃₅NO₄S₃) is tailored for bioconjugation applications, unlike the butenyl variant, which is polymerization-specific .

Research Findings and Performance Data

Polymerization Efficiency

- But-3-en-1-yl ester : Demonstrated a polymerization dispersity (Đ) of 1.15–1.25 for styrene at 70°C, indicating moderate control over molecular weight distribution .

- Methyl ester : Achieved lower Đ values (1.05–1.10) under similar conditions but required higher initiator concentrations .

- NHS ester: Limited to low-temperature aqueous systems (Đ ~1.3) due to hydrolysis susceptibility .

Thermal Stability

- The butenyl ester decomposes at ~220°C , higher than the methyl ester (~200°C), attributed to increased van der Waals interactions from the dodecyl chain .

Biological Activity

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate, identified by its CAS number 1403579-59-8, is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, including toxicity, antimicrobial properties, and its applications in polymer science.

The molecular formula of this compound is C21H38O2S3, with a molecular weight of 418.72 g/mol. Its structure features multiple sulfur atoms, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1403579-59-8 |

| Molecular Formula | C21H38O2S3 |

| Molecular Weight | 418.72 g/mol |

| GHS Signal Word | Warning |

| Toxicity | Harmful if swallowed; causes skin irritation |

Toxicity

Research indicates that this compound exhibits acute toxicity. It is classified as harmful if ingested and can cause skin irritation upon contact. These properties necessitate careful handling in laboratory and industrial settings .

Applications in Polymer Science

This compound is recognized for its role in Reversible Addition Fragmentation Chain Transfer (RAFT) polymerization. RAFT agents like this compound are crucial for synthesizing well-defined polymers with controlled architectures. The versatility of RAFT allows for the creation of functionalized polymers that can be tailored for specific applications, including drug delivery systems and biocompatible materials .

Case Studies

- Polymer Synthesis : In a study focused on synthesizing telechelic polymers, this compound was utilized as a RAFT agent to create polymers with improved mechanical properties and thermal stability. The resulting polymers demonstrated favorable interactions with biological systems, indicating potential applications in biomedical fields .

- Toxicological Assessments : A series of toxicological assessments revealed that exposure to this compound led to cytotoxic effects in certain cell lines. The degree of toxicity was found to correlate with the concentration and exposure time, emphasizing the need for further investigations into its safety profile for potential therapeutic uses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate (NDTMP)?

- Method : NDTMP is synthesized via functionalization of norbornene derivatives. A validated protocol involves reacting exo-norbornene-methyl 2-bromo-2-methylpropanoate (NBMP) with dodecyl trithiocarbonate in the presence of a base (e.g., triethylamine) under inert conditions. The reaction is monitored by NMR for the disappearance of the NBMP methyl proton signal at δ 1.90 ppm and the emergence of trithiocarbonate-related peaks .

- Key Data :

| Parameter | Value |

|---|---|

| Reaction solvent | Dichloromethane |

| Reaction time | 12–24 hours |

| Yield | 70–85% |

Q. How is the purity and structural integrity of NDTMP confirmed experimentally?

- Method : Use NMR and NMR to verify substituent integration and chemical shifts. For example, the trithiocarbonate group in NDTMP produces distinct peaks at δ 3.20–3.50 ppm () and δ 220–230 ppm (). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak at m/z 364.1564 (calc. for CHOS) .

Q. What safety precautions are critical when handling NDTMP?

- Method : Use PPE (gloves, goggles) due to its H315/H319/H335 hazard profile. Store under nitrogen at –20°C to prevent hydrolysis of the trithiocarbonate group. Monitor for decomposition via TLC (silica gel, hexane/ethyl acetate 8:2) .

Advanced Research Questions

Q. How does the choice of solvent influence NDTMP’s performance in RAFT polymerization?

- Method : Compare polymerization kinetics in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents. Use UV/Vis spectroscopy (λ = 309 nm, ε = 15,800 L·mol·cm) to track trithiocarbonate consumption and calculate number-average molar mass () .

- Data Contradiction : In polar solvents, faster initiation but broader dispersity () is observed due to solvation effects. Nonpolar solvents yield slower propagation but lower (<1.2) .

Q. What strategies resolve discrepancies in molar mass data between UV/Vis and GPC for NDTMP-synthesized polymers?

- Method : UV/Vis assumes a single trithiocarbonate end group, but incomplete chain transfer or side reactions (e.g., hydrolysis) can skew results. Cross-validate with NMR end-group analysis and GPC-MALS (multi-angle light scattering) .

- Example : For poly(methyl acrylate) synthesized with NDTMP, UV/Vis = 25 kDa vs. GPC = 28 kDa (Đ = 1.15) suggests minor side reactions .

Q. How does NDTMP’s stability under varying pH and temperature conditions impact its utility in biomedical applications?

- Method : Conduct accelerated stability studies by incubating NDTMP in buffers (pH 4–10) at 25–60°C. Monitor degradation via HPLC-MS. The trithiocarbonate group hydrolyzes rapidly at pH < 4 or >9, limiting use in physiological environments .

Q. Can NDTMP be integrated into hybrid materials (e.g., lipid-polymer nanoparticles) without compromising functionality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.